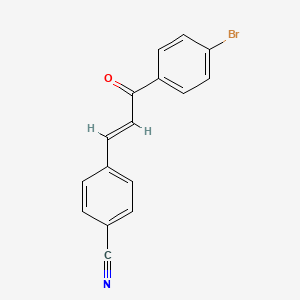
(E)-4-(3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl)benzonitrile is an organic compound characterized by the presence of a bromophenyl group, a nitrile group, and an enone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl)benzonitrile typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 4-bromobenzaldehyde with acetophenone to form (E)-4-(4-bromophenyl)-3-buten-2-one.
Nitrile Introduction:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine, or the enone moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(E)-4-(3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl)benzonitrile has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of (E)-4-(3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The enone moiety can participate in Michael addition reactions, while the nitrile group can engage in hydrogen bonding or other interactions with biological macromolecules.
相似化合物的比较
- (E)-4-(3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl)benzonitrile
- (E)-4-(3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl)benzonitrile
- (E)-4-(3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl)benzonitrile
Comparison:
- Uniqueness: The presence of the bromophenyl group in (E)-4-(3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl)benzonitrile imparts unique electronic and steric properties, influencing its reactivity and interactions.
- Reactivity: The bromine atom can participate in specific substitution reactions that are not possible with other halogens or substituents.
- Applications: The compound’s unique structure makes it suitable for specific applications in materials science and pharmaceuticals, where other similar compounds may not be as effective.
属性
分子式 |
C16H10BrNO |
|---|---|
分子量 |
312.16 g/mol |
IUPAC 名称 |
4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]benzonitrile |
InChI |
InChI=1S/C16H10BrNO/c17-15-8-6-14(7-9-15)16(19)10-5-12-1-3-13(11-18)4-2-12/h1-10H/b10-5+ |
InChI 键 |
BOCOTVVEFALFAI-BJMVGYQFSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Br)C#N |
规范 SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















